molecular formula C11H9N3O B8611124 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde

9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde

Cat. No. B8611124
M. Wt: 199.21 g/mol
InChI Key: NMKTWLKSAFFGRL-UHFFFAOYSA-N
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Patent
US07018997B2

Procedure details

To stirred solution of LiBH4 (1.79 g, 82 mmol) in THF at 0° C., ethyl 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carboxylate (2.5 g, 10.3 mmol) was added drop wise. The reaction mixture was refluxed for 2 hrs and cooled to room temperature. Ti was carefully quenched with icve cold water and acidified with Con. HCl to pH 4. The reaction mixture was stirred at room temperature for 1 hr and basified with K2CO3. The residue was extracted with chloroform;methanol (3:1) and dried over anhydrous MgSO4. It was filtered and concentrated. Yield. 1.3 g (65%). (M+H) 202. The resdue (1.3 g, 6.4 mmol) was oxidised with MnO2 (5.0 g) in CH2Cl2 under refluxing condition. After the completion, reaction mixture was filtered and concentrated. It was purified by SiO2 column chromatography by eluting it with 1:1 ethyl acetate:hexane. Brown solid. Yield. 330 mg (25%); (M+H) 200.
Name
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
ethyl 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carboxylate
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[BH4-].[CH3:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]2[CH:13]=[C:14]([C:16](OCC)=[O:17])[N:15]=[C:5]12>C1COCC1.C(Cl)Cl.O=[Mn]=O>[CH3:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]2[CH:13]=[C:14]([CH:16]=[O:17])[N:15]=[C:5]12 |f:0.1|

Inputs

Step One
Name
Quantity
1.79 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ethyl 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carboxylate
Quantity
2.5 g
Type
reactant
Smiles
CN1C=2N(C3=C1C=CC=C3)C=C(N2)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hr and basified with K2CO3
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Ti was carefully quenched with icve cold water
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
methanol (3:1) and dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
It was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Yield
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing condition
CUSTOM
Type
CUSTOM
Details
After the completion, reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
It was purified by SiO2 column chromatography
WASH
Type
WASH
Details
by eluting it with 1:1 ethyl acetate
CUSTOM
Type
CUSTOM
Details
Yield

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C=2N(C3=C1C=CC=C3)C=C(N2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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